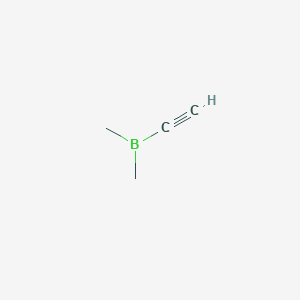
Borane, ethynyldimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, ethynyldimethyl- is an organoboron compound characterized by the presence of a boron atom bonded to an ethynyl group and two methyl groups. This compound is part of the broader class of boranes, which are known for their unique chemical properties and applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Borane, ethynyldimethyl- can be synthesized through various methods. One common approach involves the reaction of dimethylborane with acetylene under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of borane, ethynyldimethyl- often involves the use of specialized reactors that can handle the reactive nature of boranes. The process may include steps such as purification and stabilization to ensure the compound’s quality and safety for further applications.
Chemical Reactions Analysis
Types of Reactions
Borane, ethynyldimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of boron oxides.
Reduction: In this reaction, the compound can act as a reducing agent, donating electrons to other molecules.
Substitution: This involves the replacement of one of the groups attached to the boron atom with another group.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reaction is typically carried out at elevated temperatures.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.
Substitution: Various nucleophiles can be used, and the reaction conditions depend on the specific nucleophile and desired product.
Major Products
Scientific Research Applications
Borane, ethynyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound’s unique properties make it useful in the study of boron-containing biomolecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its ability to form strong bonds with other elements.
Mechanism of Action
The mechanism by which borane, ethynyldimethyl- exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethylborane: Similar in structure but lacks the ethynyl group.
Triethylborane: Contains three ethyl groups instead of two methyl groups and an ethynyl group.
Borane-tetrahydrofuran complex: A commonly used borane complex in organic synthesis.
Uniqueness
Borane, ethynyldimethyl- is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other boranes. This makes it particularly useful in specific chemical reactions and applications where other boranes may not be as effective.
Properties
CAS No. |
478015-55-3 |
|---|---|
Molecular Formula |
C4H7B |
Molecular Weight |
65.91 g/mol |
IUPAC Name |
ethynyl(dimethyl)borane |
InChI |
InChI=1S/C4H7B/c1-4-5(2)3/h1H,2-3H3 |
InChI Key |
PJKNDTSEEMEQRT-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



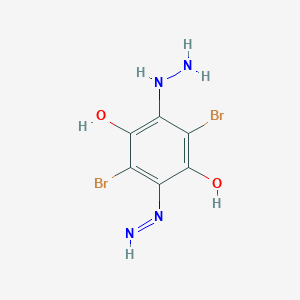

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
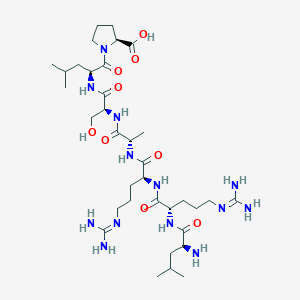
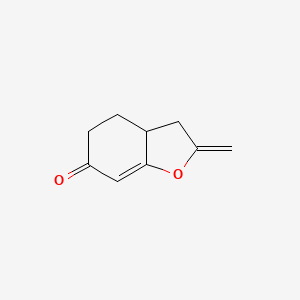
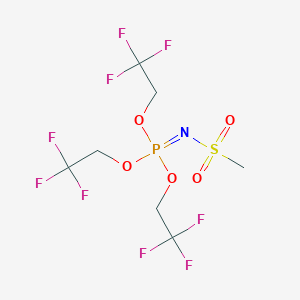
![2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14237396.png)
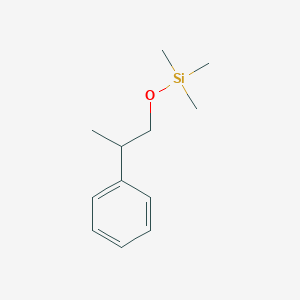
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
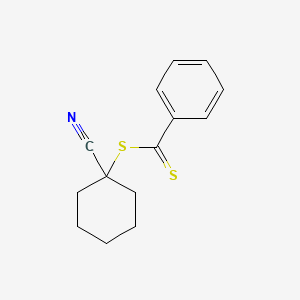
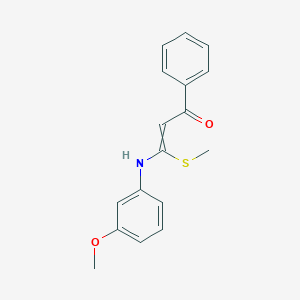
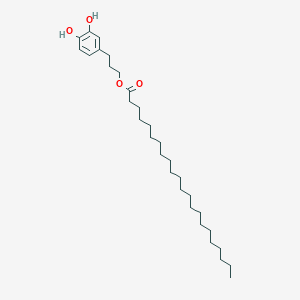
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
